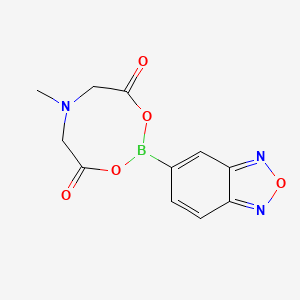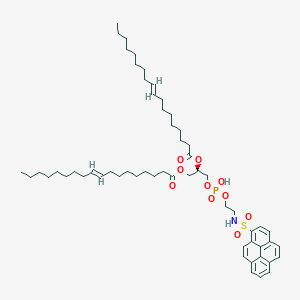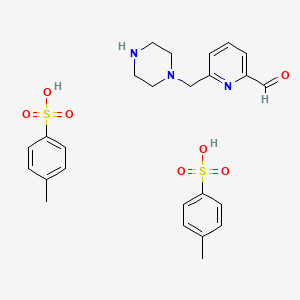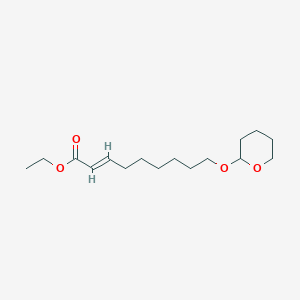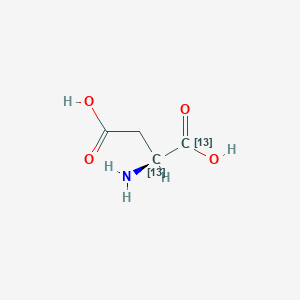
N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide is a chemical compound with the molecular formula C16H24N2OSi and a molecular weight of 288.46 g/mol This compound is part of the indole family, which is known for its diverse biological and chemical properties
Vorbereitungsmethoden
The synthesis of N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide typically involves the reaction of indole derivatives with diethylamine and trimethylsilyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamide moiety in the compound can form hydrogen bonds with various enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide can be compared with other indole derivatives, such as:
- N-Methylindole-3-carboxamide
- N,N-Diethylindole-2-carboxamide
- N,N-Dimethylindole-1-carboxamide These compounds share similar structural features but differ in their functional groups and substitution patterns, which can lead to differences in their chemical reactivity and biological activities .
Eigenschaften
CAS-Nummer |
548775-58-2 |
|---|---|
Molekularformel |
C16H24N2OSi |
Molekulargewicht |
288.46 g/mol |
IUPAC-Name |
N,N-diethyl-2-trimethylsilylindole-1-carboxamide |
InChI |
InChI=1S/C16H24N2OSi/c1-6-17(7-2)16(19)18-14-11-9-8-10-13(14)12-15(18)20(3,4)5/h8-12H,6-7H2,1-5H3 |
InChI-Schlüssel |
FVRCYZLAJZNZRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)N1C2=CC=CC=C2C=C1[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]indole-1-carboxylate](/img/structure/B12055989.png)
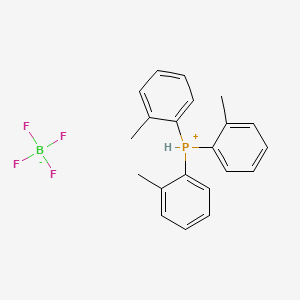


![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056020.png)
![Phenanthrene-[U-13C]](/img/structure/B12056026.png)
![2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate](/img/structure/B12056030.png)

